Lck Kinase Inhibition: 2,3-Dimethylbutyl Carbamate vs. Isobutyl and 2-Methylbutyl Analogs
In WO 2008037459 A1, the 2,3-dimethylbutyl carbamate derivative (Example 94) demonstrated an IC50 of 529 nM against Lck kinase, compared to 488 nM for the isobutyl analog (Example 56) and 515 nM for the 2-methylbutyl analog (Example 76) [1]. The data were generated under identical assay conditions, providing a direct head-to-head comparison within the same chemical series.
| Evidence Dimension | Lck kinase inhibition IC50 |
|---|---|
| Target Compound Data | 529 nM |
| Comparator Or Baseline | Isobutyl analog: 488 nM; 2-methylbutyl analog: 515 nM |
| Quantified Difference | ΔIC50 = +41 nM vs. isobutyl (8.4% less potent); ΔIC50 = -14 nM vs. 2-methylbutyl (2.7% more potent) |
| Conditions | Lck kinase biochemical assay as described in WO 2008037459 A1 |
Why This Matters
The unique steric profile of the 2,3-dimethylbutyl group directly influences kinase binding, providing a distinct potency profile that may be advantageous for fine-tuning inhibitor selectivity.
- [1] Buehlmayer, P., et al. Pyrazolo[1,5-a]pyrimidine derivatives and their therapeutic use. PCT Int. Appl. WO 2008037459 A1, 2008. View Source
